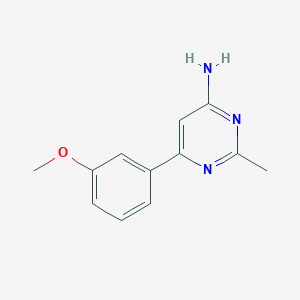![molecular formula C11H6ClFN2S B1488710 4-Chloro-6-fluoro-2-methylbenzo[4,5]thieno[3,2-d]pyrimidine CAS No. 2097977-03-0](/img/structure/B1488710.png)
4-Chloro-6-fluoro-2-methylbenzo[4,5]thieno[3,2-d]pyrimidine
Overview
Description
4-Chloro-6-fluoro-2-methylbenzo[4,5]thieno[3,2-d]pyrimidine is a complex organic compound belonging to the class of heterocyclic aromatic compounds It features a fused ring structure that includes a benzene ring, a thiophene ring, and a pyrimidine ring
Mechanism of Action
Target of Action
The primary targets of 4-Chloro-6-fluoro-2-methylbenzo[4,5]thieno[3,2-d]pyrimidine are protein kinases (PKs) . PKs are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . They play key roles in several signal transduction pathways, which can lead to metastasis and drug resistance .
Mode of Action
This compound exerts its anticancer potential through the inhibition of PKs . By inhibiting these enzymes, the compound interferes with the cellular signaling processes that regulate cell growth and differentiation .
Biochemical Pathways
The compound affects the pathways regulated by PKs . These include pathways involved in cell growth, differentiation, migration, and metabolism . The inhibition of PKs can disrupt these pathways, leading to the inhibition of cancer cell proliferation .
Result of Action
The result of the action of this compound is the inhibition of cancer cell proliferation . By inhibiting PKs, the compound disrupts the cellular signaling processes that regulate cell growth and differentiation, leading to the inhibition of cancer cell proliferation .
Action Environment
Biochemical Analysis
Biochemical Properties
4-Chloro-6-fluoro-2-methylbenzo[4,5]thieno[3,2-d]pyrimidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with protein kinases, which are essential enzymes involved in regulating cell growth, differentiation, and metabolism . The compound acts as an inhibitor of protein kinases, thereby modulating their activity and affecting downstream signaling pathways. Additionally, it has been shown to interact with other biomolecules such as DNA and RNA, influencing gene expression and cellular processes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . In cancer cells, for instance, the compound has demonstrated the ability to inhibit cell proliferation and induce apoptosis, making it a potential anticancer agent . Furthermore, it affects the expression of specific genes involved in cell cycle regulation, leading to altered cellular behavior and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of protein kinases, inhibiting their activity and preventing the phosphorylation of target proteins . This inhibition disrupts key signaling pathways involved in cell growth and survival, leading to reduced cell proliferation and increased apoptosis . Additionally, the compound can interact with nucleic acids, affecting gene expression and transcriptional regulation . These molecular interactions contribute to its overall biological activity and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function . The compound has shown good stability under various experimental conditions, with minimal degradation observed over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, the compound has been shown to exhibit therapeutic effects without significant toxicity . At higher doses, it can induce toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications . Threshold effects have been observed, where the compound’s efficacy and safety profile change with varying concentrations .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . It undergoes biotransformation in the body, leading to the formation of metabolites that can influence its biological activity . The compound’s metabolism can affect metabolic flux and alter the levels of specific metabolites, contributing to its overall pharmacological effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity . The compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes and its accumulation in specific tissues . These interactions can influence its localization and concentration within different cellular compartments, affecting its overall efficacy and function .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function . The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can affect its interactions with other biomolecules and its ability to modulate cellular processes . Understanding the subcellular distribution of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-fluoro-2-methylbenzo[4,5]thieno[3,2-d]pyrimidine typically involves multiple steps, starting with the construction of the thiophene ring followed by the introduction of the chloro, fluoro, and methyl substituents. Common synthetic routes include:
Condensation Reactions: These reactions involve the condensation of appropriate precursors, such as halogenated benzene derivatives, with thiophene derivatives under specific conditions.
Cyclization Reactions: Cyclization reactions are employed to form the pyrimidine ring. This often involves the use of cyclization agents and heating to promote ring closure.
Substitution Reactions: Substitution reactions are used to introduce the chloro, fluoro, and methyl groups at the appropriate positions on the aromatic rings.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yields and purity. The process is optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-6-fluoro-2-methylbenzo[4,5]thieno[3,2-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be used to introduce oxygen-containing functional groups into the compound.
Reduction: Reduction reactions can be employed to reduce specific functional groups, such as nitro groups, to amines.
Substitution: Substitution reactions can replace one of the substituents (chloro, fluoro, or methyl) with another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Typical reducing agents include hydrogen gas (H2) and metal hydrides like lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often use nucleophiles such as halides or organometallic reagents.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can have different functional groups and properties.
Scientific Research Applications
Chemistry and Biology: 4-Chloro-6-fluoro-2-methylbenzo[4,5]thieno[3,2-d]pyrimidine is used in the synthesis of other complex organic compounds. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals and biologically active molecules.
Medicine: This compound has shown potential in medicinal chemistry, particularly in the development of anti-inflammatory and anticancer agents. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its properties make it suitable for applications in coatings, dyes, and other specialized products.
Comparison with Similar Compounds
4-Chloro-6-fluoro-2-methylbenzo[4,5]thiophene: This compound is structurally similar but lacks the pyrimidine ring.
2-Methylbenzo[4,5]thieno[3,2-d]pyrimidine: This compound has a similar structure but without the chloro and fluoro substituents.
Uniqueness: 4-Chloro-6-fluoro-2-methylbenzo[4,5]thieno[3,2-d]pyrimidine stands out due to its unique combination of substituents and fused ring structure, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
4-chloro-6-fluoro-2-methyl-[1]benzothiolo[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClFN2S/c1-5-14-8-6-3-2-4-7(13)9(6)16-10(8)11(12)15-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXXSXOBUUCUVSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=N1)Cl)SC3=C2C=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClFN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B1488630.png)
![4-Chloro-6-[4-(cyclopropylmethyl)piperazin-1-yl]pyrimidine](/img/structure/B1488631.png)
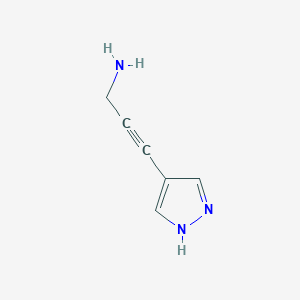
![{1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}methanamine](/img/structure/B1488635.png)

![2-[3-(Hydroxymethyl)piperidin-1-yl]-1-phenylethan-1-one](/img/structure/B1488638.png)
![[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1488639.png)
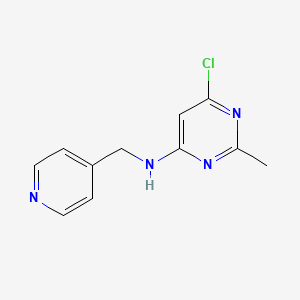
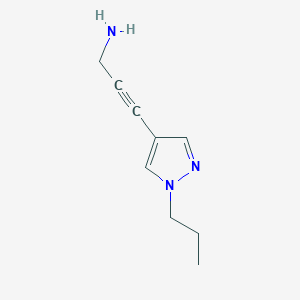

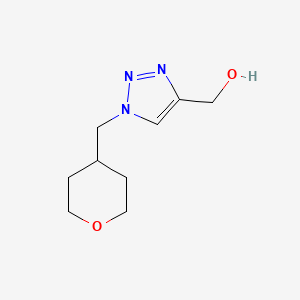
![{1-[(5-bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1488647.png)

